molecular formula C11H12N4OS B6897715 Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone

Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone

Cat. No.: B6897715
M. Wt: 248.31 g/mol
InChI Key: WQRFRKHSRYWYCZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold. For instance, a common synthetic route may involve the condensation of a suitable pyrazine derivative with an imidazole precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone is unique due to the presence of the thiomorpholin-4-yl group, which may enhance its biological activity and selectivity. This structural feature differentiates it from other similar compounds and may contribute to its distinct pharmacological profile .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(15-5-7-17-8-6-15)9-10-13-2-4-14(10)3-1-12-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFRKHSRYWYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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